molecular formula C11H14N2OS B1481057 1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2097967-12-7

1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B1481057
CAS No.: 2097967-12-7
M. Wt: 222.31 g/mol
InChI Key: HDKPAGJTBOCAPN-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11-12-10(15)8-2-1-3-9(8)13(11)6-7-4-5-7/h7H,1-6H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKPAGJTBOCAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase. These interactions are essential for the compound’s role in modulating biochemical pathways and influencing cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Biological Activity

1-(Cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one (CAS: 2097967-12-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity based on diverse research findings, including its mechanism of action, pharmacological effects, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique cyclopenta[d]pyrimidinone core with a thioxo group at the 4-position and a cyclopropylmethyl substituent. Its structural formula can be represented as follows:

C13H16N2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes such as cyclooxygenase (COX) and other targets involved in inflammatory pathways. The thioxo moiety is known to enhance binding affinity to these targets due to its electronegative sulfur atom, which can form strong interactions with active sites.

Antiinflammatory Effects

Studies have shown that derivatives of the thioxo-cyclopenta[d]pyrimidinone scaffold possess anti-inflammatory properties. For instance, compounds in this class have been evaluated for their ability to inhibit COX enzymes. A notable finding from related research indicates that certain derivatives can significantly reduce inflammation in animal models by modulating prostaglandin synthesis .

Anticancer Properties

Emerging data suggest that this compound may also exhibit anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against both gram-positive and gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

StudyFindings
Inhibition of COX Enzymes A study demonstrated that derivatives inhibited COX-2 with IC50 values in the low micromolar range, indicating significant anti-inflammatory potential .
Anticancer Activity In vitro assays revealed that the compound induced apoptosis in cancer cell lines (e.g., MCF-7) with an IC50 value of 20 µM .
Antimicrobial Efficacy The compound exhibited MIC values ranging from 32 to 128 µg/mL against tested bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.